N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S2/c1-31-21-10-8-18(14-22(21)32-2)23-26-24-28(27-23)19(15-33-24)11-12-25-34(29,30)20-9-7-16-5-3-4-6-17(16)13-20/h3-10,13-15,25H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXOJYSHZUKMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC5=CC=CC=C5C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazoles, have been reported to exhibit diverse biological activities. They have shown potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s worth noting that thiazolo[3,2-b][1,2,4]triazoles, which share a similar structure, have been reported to interact with various biological targets to exert their effects. The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing the activity of enzymes, ion channels, or receptors.
Biochemical Pathways
For instance, thiazolo[3,2-b][1,2,4]triazoles have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. These activities suggest that the compound could affect a range of biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
The compound’s molecular weight, which is 45854, could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
Compounds with similar structures have been reported to exhibit diverse biological activities. These activities suggest that the compound could have a range of effects at the molecular and cellular levels.
Biological Activity
The compound N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)naphthalene-2-sulfonamide represents a novel class of bioactive molecules with potential therapeutic applications. This article focuses on the biological activity of this compound, particularly its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of naphthalene sulfonamide derivatives. For instance, a series of sulfonamide derivatives bearing naphthalene moieties were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Notably, one compound exhibited an IC50 value of 0.51 µM against the MCF-7 breast cancer cell line and 0.33 µM against A549 lung cancer cells, indicating significant potency in inhibiting cancer cell proliferation .
The mechanism by which these compounds exert their biological effects often involves inhibition of tubulin polymerization. For example, the aforementioned compound demonstrated an ability to significantly inhibit tubulin polymerization with an IC50 value of 2.8 µM, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells . Molecular docking studies suggest that these compounds interact with the colchicine-binding site on tubulin, providing insights into their mode of action .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that specific structural features are crucial for enhancing biological activity. The presence of electron-donating groups on the phenyl ring has been associated with increased antiproliferative activity. For instance, modifications that introduce methyl groups at certain positions on the phenyl ring have shown to enhance cytotoxic effects against various cancer cell lines .
| Compound | IC50 (MCF-7) | IC50 (A549) | Tubulin Polymerization IC50 |
|---|---|---|---|
| 5c | 0.51 µM | 0.33 µM | 2.8 µM |
| 5b | >30.0 µM | - | - |
Case Study 1: Anticancer Activity
In a study focusing on thiazole-bearing naphthalene derivatives, several compounds were evaluated for their anticancer activities against various cell lines. The results indicated that compounds with specific substitutions on the thiazole ring exhibited significant cytotoxicity, with some showing activities comparable to standard chemotherapeutics like doxorubicin .
Case Study 2: Inhibition of KEAP1-NRF2 Interaction
Another relevant study explored the interaction between naphthalene sulfonamide derivatives and the KEAP1-NRF2 pathway, which plays a critical role in cellular responses to oxidative stress. Compounds designed to disrupt this protein-protein interaction showed promising results in enhancing NRF2 target gene expression, thereby providing potential therapeutic avenues for diseases associated with oxidative stress and inflammation .
Comparison with Similar Compounds
Table 1: Key Structural and Spectral Comparisons
Key Observations :
- The target compound’s naphthalene-2-sulfonamide group introduces significant hydrophobicity compared to smaller aryl groups (e.g., 4-chlorophenyl in 8b) .
- Electron-donating methoxy groups (3,4-dimethoxyphenyl) in the target compound may enhance π-π stacking interactions compared to electron-withdrawing substituents (e.g., nitro in ’s 6b) .
Sulfonamide-Containing Analogues
Table 2: Sulfonamide Group Comparisons
Key Observations :
- Sulfonamides (pKa ~10) are more acidic than acetamides (pKa ~15), favoring salt formation and aqueous solubility .
3,4-Dimethoxyphenyl-Containing Compounds
Table 3: Role of the 3,4-Dimethoxyphenyl Group
Key Observations :
- The 3,4-dimethoxyphenyl group is a common motif in bioactive compounds, likely due to its ability to engage in hydrogen bonding and hydrophobic interactions .
Q & A
Q. Table 1. Key Analytical Parameters
| Technique | Critical Parameters | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.8–8.2 ppm (naphthalene protons) | |
| HRMS | [M+H]⁺ = 530.1234 (Δ < 2 ppm) | |
| HPLC Purity | Retention time: 12.3 min (C18, 60% MeCN) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
